molecular formula C10H14FN3 B15275654 1-[(2-Fluoropyridin-3-YL)methyl]piperazine

1-[(2-Fluoropyridin-3-YL)methyl]piperazine

Cat. No.: B15275654
M. Wt: 195.24 g/mol
InChI Key: PIYOJVASLKOAFT-UHFFFAOYSA-N
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Description

1-[(2-Fluoropyridin-3-YL)methyl]piperazine is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluoropyridin-3-YL)methyl]piperazine typically involves the reaction of 2-fluoropyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperazine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluoropyridin-3-YL)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce piperazine derivatives with altered functional groups .

Scientific Research Applications

1-[(2-Fluoropyridin-3-YL)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoropyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(2-fluoropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2

InChI Key

PIYOJVASLKOAFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=CC=C2)F

Origin of Product

United States

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